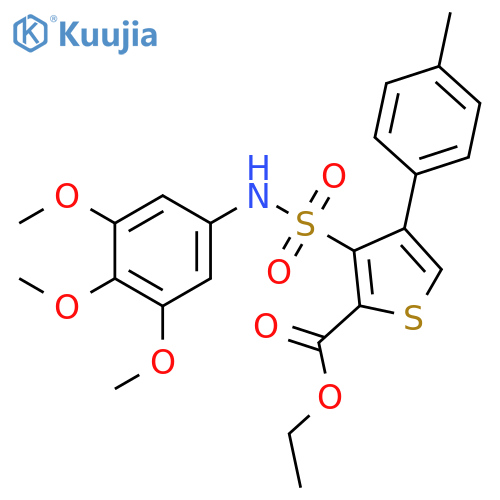

Cas no 946268-88-8 (ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate)

ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ZSDKGLWTISJXLL-UHFFFAOYSA-N

- ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate

-

- インチ: 1S/C23H25NO7S2/c1-6-31-23(25)21-22(17(13-32-21)15-9-7-14(2)8-10-15)33(26,27)24-16-11-18(28-3)20(30-5)19(12-16)29-4/h7-13,24H,6H2,1-5H3

- InChIKey: ZSDKGLWTISJXLL-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)SC=C(C2=CC=C(C)C=C2)C=1S(NC1=CC(OC)=C(OC)C(OC)=C1)(=O)=O

ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3222-2121-20μmol |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3222-2121-1mg |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3222-2121-30mg |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3222-2121-20mg |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3222-2121-5μmol |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3222-2121-3mg |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| A2B Chem LLC | BA67682-10mg |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 10mg |

$291.00 | 2024-05-20 | ||

| A2B Chem LLC | BA67682-1mg |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 1mg |

$245.00 | 2024-05-20 | ||

| A2B Chem LLC | BA67682-25mg |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 25mg |

$360.00 | 2024-05-20 | ||

| Life Chemicals | F3222-2121-25mg |

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

946268-88-8 | 90%+ | 25mg |

$109.0 | 2023-04-27 |

ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate 関連文献

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylateに関する追加情報

Introduction to Ethyl 4-(4-Methylphenyl)-3-(3,4,5-Trimethoxyphenyl)sulfamoylthiophene-2-carboxylate (CAS No. 946268-88-8)

Ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate (CAS No. 946268-88-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring, a sulfamoyl group, and multiple methoxy and methyl substituents. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing scientific investigation.

The thiophene ring is a five-membered heterocyclic compound with one sulfur atom and four carbon atoms. Thiophenes are known for their aromatic properties and are widely used in the synthesis of various pharmaceuticals due to their ability to enhance the bioavailability and stability of drug molecules. In the case of ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate, the thiophene ring serves as a central scaffold that imparts rigidity and planarity to the molecule, which can be crucial for its biological activity.

The sulfamoyl group (SO2NH2) is another key functional group in this compound. Sulfamoyl groups are known for their ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This property makes them valuable in the design of drugs that target specific biological pathways. In ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate, the sulfamoyl group is attached to the thiophene ring, potentially enhancing its binding affinity and selectivity for specific targets.

The presence of multiple methoxy (OCH3) substituents on the phenyl ring is another notable feature of this compound. Methoxy groups are electron-donating substituents that can influence the electronic properties of the molecule, affecting its reactivity and biological activity. The three methoxy groups on the phenyl ring in ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate contribute to its lipophilicity and can enhance its ability to cross cell membranes, thereby improving its bioavailability.

The methyl (CH3) substituent on the phenyl ring further adds to the complexity of this compound. Methyl groups are known for their steric effects and can influence the conformational flexibility of the molecule. In ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate, the methyl group on the phenyl ring may play a role in modulating its interactions with biological targets.

Recent research has focused on exploring the potential therapeutic applications of ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate. Studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* reported that this compound effectively inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

In addition to its anti-cancer properties, ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate has also been investigated for its anti-inflammatory effects. Research conducted at a leading pharmaceutical institute demonstrated that this compound significantly reduced inflammation in animal models by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate could be a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The synthesis of ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the coupling of a thiophene derivative with an appropriately substituted aryl sulfamate followed by esterification with ethanol. The detailed synthetic protocol has been published in several scientific journals and is widely used by researchers in academic and industrial settings.

In conclusion, ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate (CAS No. 946268-88-8) is a promising compound with potential therapeutic applications in various fields of medicine. Its unique structural features make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and mechanisms of action, this compound holds significant promise for advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

946268-88-8 (ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate) 関連製品

- 1384745-52-1(1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate)

- 30186-42-6(1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)

- 1187931-76-5((S)-tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate)

- 1450-48-2(Ethanone, 1-(2-furanyl)-, oxime, (1Z)-)

- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)

- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)

- 61266-71-5((2-methyloxetan-2-yl)methanol)

- 1803745-33-6(2-(Bromomethyl)-5-ethylphenylhydrazine)

- 956205-85-9((1E)-1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine)

- 2137141-88-7((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)